Iodoacetamido-PEG6-azide

Description

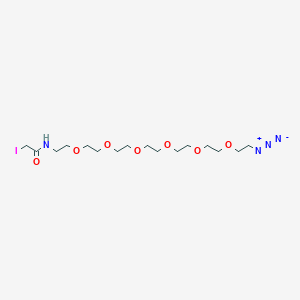

Structure

2D Structure

Properties

Molecular Formula |

C16H31IN4O7 |

|---|---|

Molecular Weight |

518.34 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-iodoacetamide |

InChI |

InChI=1S/C16H31IN4O7/c17-15-16(22)19-1-3-23-5-7-25-9-11-27-13-14-28-12-10-26-8-6-24-4-2-20-21-18/h1-15H2,(H,19,22) |

InChI Key |

PIZOGBWQSYGRGW-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CI |

Origin of Product |

United States |

Reactive Group Chemistry and Mechanisms of Iodoacetamido Peg6 Azide

Thiol-Mediated Alkylation by the Iodoacetamido Moiety

The iodoacetamido group is a potent alkylating agent that forms a stable covalent bond with the thiol group of cysteine residues in proteins. creative-proteomics.cominterchim.fr This reaction is a cornerstone of protein chemistry, enabling precise modification and analysis.

Mechanistic Principles of Cysteine Thiol Conjugation

The conjugation of the iodoacetamido moiety to a cysteine thiol proceeds via an SN2 nucleophilic substitution reaction. acs.org The sulfur atom of the cysteine's thiol group, particularly in its more nucleophilic thiolate anion form (S-), attacks the electrophilic carbon atom of the iodoacetamide (B48618) that is bonded to iodine. vaia.compearson.com This results in the displacement of the iodide ion, which is a good leaving group, and the formation of a stable thioether bond between the cysteine residue and the acetamido portion of the molecule. creative-proteomics.comnih.gov This covalent modification effectively "caps" the cysteine residue. creative-proteomics.com

Research into Selectivity and Kinetic Profiles with Biological Thiols

The iodoacetamido group exhibits a high degree of selectivity for cysteine residues over other nucleophilic amino acid side chains. royalsocietypublishing.org This selectivity can be modulated by controlling the reaction conditions, particularly the pH. gbiosciences.com At a slightly alkaline pH (around 8.0-8.5), the thiol group is more likely to be in its deprotonated, and thus more reactive, thiolate form, enhancing the rate of the desired reaction. royalsocietypublishing.orggbiosciences.com While reactions with other residues like lysine, histidine, and methionine can occur, they are generally much slower. interchim.frroyalsocietypublishing.org The reactivity of haloacetamides follows the order of I > Br > Cl > F, making iodoacetamide a highly efficient alkylating agent. royalsocietypublishing.org

| Reagent | Relative Reaction Rate with Glutathione | Optimal pH for Cysteine Selectivity | Potential Side Reactions |

| Iodoacetamide | 100 | 8.0-8.5 royalsocietypublishing.orggbiosciences.com | Lysine, Histidine, Methionine interchim.frroyalsocietypublishing.org |

| Bromoacetamide | 60 | - | Similar to Iodoacetamide |

| Chloroacetamide | 1 | - | Similar to Iodoacetamide |

This table summarizes the relative reactivity and selectivity of haloacetamides for biological thiols.

Impact on Protein Stability and Disulfide Bond Prevention in Research Constructs

A primary application of the iodoacetamido moiety is the irreversible alkylation of free cysteine residues to prevent the formation of disulfide bonds. wikipedia.orgcreative-proteomics.com Disulfide bonds, which can form between cysteine residues under oxidizing conditions, can significantly alter a protein's tertiary and quaternary structure and lead to aggregation or inactivation. metwarebio.complos.org By covalently modifying cysteine thiols, iodoacetamide and its derivatives maintain the protein in a reduced state, which is often crucial for preserving its native conformation and biological activity during in vitro studies. creative-proteomics.comnih.gov This is particularly important in proteomics research, where stable, monomeric proteins are required for accurate analysis by techniques like mass spectrometry. creative-proteomics.com

Azide-Mediated Bioorthogonal Ligation Reactions

The azide (B81097) group at the other end of Iodoacetamido-PEG6-azide provides a gateway to a powerful set of bioorthogonal reactions, collectively known as "click chemistry." broadpharm.com These reactions are characterized by their high specificity, efficiency, and biocompatibility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Advanced Bioconjugation Research

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction that forms a stable triazole ring from an azide and a terminal alkyne. This reaction is widely used to link the azide-modified protein to another molecule containing a terminal alkyne, such as a fluorescent dye, a biotin (B1667282) tag, or another protein. polysciences.commedchemexpress.com The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. utwente.nl CuAAC offers rapid reaction rates and high yields, making it a favored method for bioconjugation. utwente.nl

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Bioorthogonal Labeling

A significant advancement in click chemistry is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and organisms. polysciences.com SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide group to form a stable triazole linkage. broadpharm.commedchemexpress.com While generally slower than CuAAC, the catalyst-free nature of SPAAC represents a major advantage for in vivo studies. utwente.nl However, it has been noted that the presence of free sodium azide can interfere with and decrease the efficiency of both CuAAC and SPAAC reactions. lumiprobe.com

| Reaction | Catalyst | Reactants | Key Advantage |

| CuAAC | Cu(I) utwente.nl | Azide + Terminal Alkyne | High reaction rate and yield utwente.nl |

| SPAAC | None polysciences.com | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) | Catalyst-free, suitable for living systems polysciences.com |

This table compares the key features of CuAAC and SPAAC reactions involving the azide moiety.

Exploration of Alternative Azide-Reactive Click Partners for this compound Functionalization

The azide group is a key functional moiety in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. interchim.com While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely recognized reaction, concerns over copper's toxicity in living systems have spurred the development of alternative, copper-free methods. mdpi.comacs.org For a molecule like this compound, these alternatives are crucial for its application in sensitive biological environments.

One of the most prominent alternatives is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . mdpi.commagtech.com.cn This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the high internal energy of the strained alkyne, which is released upon forming the stable triazole ring. acs.orgmagtech.com.cn Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), have been developed to enhance reaction rates and stability. lumiprobe.comresearchgate.net The reaction of this compound with a DBCO-functionalized molecule would proceed efficiently under physiological conditions, making it ideal for in vivo applications. mdpi.commedchemexpress.com

Another notable alternative is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This method involves the reaction of an electron-poor diene, typically a tetrazine, with an electron-rich dienophile, such as a strained alkyne or alkene. acs.org IEDDA reactions are known for their exceptionally fast kinetics, with some rate constants being several orders of magnitude higher than those of SPAAC. acs.org To utilize this chemistry with this compound, the azide would first need to be converted to a suitable dienophile or, more commonly, the target molecule would be functionalized with a tetrazine to react with a strained alkyne partner.

The Staudinger ligation offers a different approach that does not form a triazole ring. This reaction occurs between an azide and a phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester or thioester. interchim.com The initial aza-ylide intermediate rearranges to form a stable amide bond. While effective, the Staudinger ligation can be limited by the potential for the phosphine reagent to reduce the azide, a competing side reaction. acs.org

Finally, cycloadditions with nitrile oxides have been explored as an alternative to azides. These reactions can also be catalyzed by copper or proceed through a strain-promoted pathway with strained alkynes. interchim.comrsc.org

The choice of a click partner for this compound depends on the specific requirements of the application, including the desired reaction speed, the stability of the resulting linkage, and the tolerance of the biological system to the reagents.

Role of the Polyethylene (B3416737) Glycol (PEG6) Spacer in Engineered Conjugates

The hexaethylene glycol (PEG6) portion of this compound is not merely a linker but a critical component that imparts beneficial properties to the final conjugate. This practice of attaching PEG chains, known as PEGylation, is a widely used strategy in drug delivery and bioconjugation to enhance the therapeutic efficacy of molecules. frontiersin.orgnih.gov

Influence on Physicochemical Characteristics of Conjugates in Aqueous Environments

The PEG6 spacer significantly influences the physicochemical properties of the molecule to which it is attached. One of the most important effects is the increase in hydrophilicity and aqueous solubility . lumiprobe.combroadpharm.com Many biomolecules, such as peptides and proteins, can be hydrophobic and prone to aggregation in aqueous solutions. The flexible and hydrophilic nature of the PEG chain helps to shield these hydrophobic regions, preventing aggregation and improving solubility. tandfonline.comdovepress.com

Furthermore, the PEG6 spacer increases the hydrodynamic volume of the conjugate. frontiersin.orgresearchgate.net This effectively makes the molecule "larger" in solution, which can have several positive consequences. For instance, an increased hydrodynamic radius can reduce renal clearance, thereby prolonging the circulation half-life of a therapeutic protein in the bloodstream. frontiersin.orgnih.gov The PEG chain creates a "stealth" effect, masking the conjugate from the immune system and reducing immunogenicity. rsc.orgmdpi.com

The flexibility of the PEG6 linker is also advantageous, as it provides sufficient distance and mobility between the two conjugated molecules, minimizing the risk of steric hindrance that could impair the biological activity of either part. lumiprobe.comnih.gov

PEGylation Strategies and Their Application in Academic Bioconjugation Research

PEGylation has evolved from non-specific, random conjugation methods ("first-generation PEGylation") to more controlled, site-specific approaches ("second-generation PEGylation"). europeanpharmaceuticalreview.com Reagents like this compound are tools for such site-specific modifications. The iodoacetamide group can be selectively targeted to cysteine residues on a protein, while the azide group allows for precise attachment to another molecule via click chemistry.

In academic research, PEGylation is employed for a multitude of purposes. It is used to improve the stability of proteins against proteolytic degradation, a common challenge in biological assays and therapeutic applications. nih.govtandfonline.com By increasing the stability and solubility of proteins, PEGylation facilitates their structural and functional studies. acs.orgacs.org

The use of defined-length PEG linkers, such as the PEG6 in this compound, allows researchers to systematically study the impact of linker length and composition on the properties of a conjugate. nih.gov This is crucial for optimizing the design of complex biomolecular systems, from targeted drug delivery vehicles to diagnostic probes. rsc.org The ability to create well-defined conjugates with controlled stoichiometry and architecture is a significant advantage that has made PEGylation an indispensable tool in modern bioconjugation research. frontiersin.orgresearchgate.net

Chemical Compounds Mentioned

| Compound Name | Functional Groups | Role in Article |

| This compound | Iodoacetamide, Azide, PEG6 | The central subject of the article, a heterobifunctional linker. |

| Dibenzocyclooctyne (DBCO) | Cyclooctyne | A strained alkyne used in strain-promoted azide-alkyne cycloaddition (SPAAC). |

| Tetrazine | Tetrazine | An electron-poor diene used in inverse-electron-demand Diels-Alder (IEDDA) reactions. |

| Triarylphosphine | Phosphine | A reagent used in the Staudinger ligation. |

| Nitrile Oxide | Nitrile Oxide | An alternative 1,3-dipole to azides for cycloaddition reactions. |

Comparison of Azide-Reactive Click Chemistries

| Reaction | Catalyst Required | Key Features | Common Use Case |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | No | Copper-free, bioorthogonal, good reaction rates. mdpi.commagtech.com.cn | Labeling in living cells and organisms where copper toxicity is a concern. acs.org |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | No | Extremely fast reaction kinetics, bioorthogonal. acs.org | Applications requiring very rapid conjugation at low concentrations. |

| Staudinger Ligation | No | Forms a stable amide bond, not a triazole. | Bioorthogonal labeling, though can have side reactions. interchim.comacs.org |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | High yielding, reliable, but copper can be toxic to cells. mdpi.com | In vitro conjugations, material science applications. |

Synthetic Methodologies and Derivatization Approaches for Iodoacetamido Peg6 Azide

Research into the Synthetic Pathways for Iodoacetamido-PEG6-azide

The synthesis of this compound is a multi-step process that logically builds the molecule from a core PEG structure. The general strategy involves obtaining or creating a PEG derivative with two different terminal functional groups, one of which is an amine and the other an azide (B81097). The terminal amine is then acylated using an iodoacetylating agent to yield the final product.

A common and direct precursor for this synthesis is Azido-PEG6-amine. medkoo.comcreative-biolabs.com This starting material provides the essential azide moiety and the primary amine necessary for the subsequent iodoacetylation step. The synthesis can be summarized in the following key reaction:

Iodoacetylation of Azido-PEG6-amine: The primary amine of Azido-PEG6-amine is reacted with an iodoacetylating agent, such as iodoacetic anhydride (B1165640) or an activated ester of iodoacetic acid (e.g., N-hydroxysuccinimide ester). This reaction forms a stable amide bond, attaching the iodoacetamido group to the PEG linker.

The table below outlines a representative synthetic pathway.

Table 1: Synthetic Pathway for this compound

| Step | Starting Material | Reagent | Product | Description |

|---|---|---|---|---|

| 1 | Azido-PEG6-amine | Iodoacetic anhydride or Iodoacetic acid NHS ester | This compound | Acylation of the primary amine with an activated iodoacetyl group to form the final iodoacetamide (B48618) functional group. |

Note: The synthesis of the Azido-PEG6-amine precursor itself can be achieved through various methods, often starting from a di-functionalized PEG6 molecule and introducing the azide and protected amine groups sequentially. While some older methods for creating amino-PEG linkers involved azide intermediates that could be unstable, modern synthetic protocols have been refined. google.com

Preparation of this compound Derivatives for Advanced Research Applications

The true utility of this compound lies in its ability to serve as a molecular bridge, creating well-defined conjugates for advanced research. Its two distinct reactive ends allow for a modular approach to building complex molecular architectures. Derivatives are formed by reacting one end of the linker with a molecule of interest, leaving the other end available for a subsequent conjugation step.

Reactions of the Iodoacetamide Group: The iodoacetamide group is highly reactive towards free sulfhydryl (thiol) groups, most notably those found on cysteine residues within proteins and peptides. interchim.frwikipedia.orglibretexts.orglibretexts.org This reaction, an SN2 alkylation, proceeds rapidly and specifically under mild conditions to form a stable thioether linkage. libretexts.orgaxispharm.comrapp-polymere.com This specificity is crucial for site-specific protein modification. polysciences.com

Reactions of the Azide Group: The azide group is a key component for "click chemistry," a class of reactions known for being high-yielding, stereospecific, and biocompatible. organic-chemistry.org The most common reaction for the azide group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins the azide with a terminal alkyne to form a highly stable 1,4-disubstituted triazole ring. wikipedia.orgnih.govrapp-polymere.com An alternative, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), produces the 1,5-disubstituted triazole isomer. wikipedia.orgacs.org For applications in living systems where copper catalysis may be toxic, the azide can react with strained cyclooctyne (B158145) derivatives (e.g., BCN, DBCO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a metal catalyst. medchemexpress.comrsc.orgmedchemexpress.compolysciences.com

The following table details the preparation of derivatives based on these reactions.

Table 2: Derivatization Approaches using this compound

| Reactive Group Used | Reaction Type | Reactant Molecule Type | Resulting Linkage | Research Application Example |

|---|---|---|---|---|

| Iodoacetamide | Thiol Alkylation (SN2) | Cysteine-containing protein/peptide | Thioether | Creating a protein-PEG-azide conjugate for subsequent labeling with a fluorescent alkyne probe. axispharm.compolysciences.com |

| Azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (e.g., on a fluorescent dye, biotin (B1667282), or drug molecule) | 1,4-disubstituted 1,2,3-Triazole | Labeling an alkyne-modified small molecule with the linker to prepare it for conjugation to a protein. organic-chemistry.orgmedchemexpress.com |

| Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN on a biomolecule) | Triazole | Conjugating the linker to a DBCO-functionalized antibody in a copper-free environment for live-cell imaging. medchemexpress.comrapp-polymere.com |

| Azide | Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Terminal or Internal Alkyne | 1,5-disubstituted 1,2,3-Triazole | Synthesis of specific triazole isomers for medicinal chemistry or materials science applications. acs.org |

These derivatization strategies enable researchers to construct sophisticated tools, such as antibody-drug conjugates (ADCs) or probes for studying protein interactions and function, by precisely connecting biomolecules to reporter tags, solid supports, or other molecules of interest. medchemexpress.comjenkemusa.com

Applications of Iodoacetamido Peg6 Azide in Advanced Biomolecular Engineering and Chemical Biology Research

Site-Specific Protein Modification and Labeling

The ability to modify proteins at specific sites is crucial for understanding their function, tracking their localization, and creating novel protein conjugates with tailored properties. Iodoacetamido-PEG6-azide provides a robust platform for achieving such site-specificity, primarily by targeting cysteine residues.

Strategies for Cysteine-Engineered Protein Conjugation Utilizing this compound

Cysteine, with its nucleophilic thiol group, is a relatively rare amino acid in proteins, making it an ideal target for specific modification. nih.gov When naturally occurring cysteines are not available at the desired modification site, site-directed mutagenesis can be employed to introduce a cysteine residue at a specific location within the protein structure. This "cysteine engineering" approach, coupled with the thiol-reactive iodoacetamide (B48618) group of the linker, allows for precise control over the point of conjugation.

The reaction mechanism involves the nucleophilic attack of the deprotonated thiol group of cysteine on the electrophilic carbon of the iodoacetamide, forming a stable thioether bond. broadpharm.com The PEG6 spacer enhances the water solubility of the linker and the resulting conjugate, which is often beneficial for biological applications. broadpharm.com Once the protein is labeled with the azide-functionalized linker, the terminal azide (B81097) group is available for subsequent conjugation to a molecule of interest bearing a compatible alkyne group via click chemistry. nih.gov

| Reagent | Target Residue | Reaction pH | Bond Formed | Key Advantages |

| Iodoacetamide | Cysteine | 7.0-8.5 | Thioether | High selectivity for thiols, stable bond formation. |

| Maleimide | Cysteine | 6.5-7.5 | Thioether | Generally more selective for thiols than iodoacetamides. |

| NHS Ester | Lysine | 7.0-9.0 | Amide | Targets abundant primary amines. |

Table 1: Comparison of Common Protein Modification Chemistries. This table highlights the specificity and reaction conditions for different protein labeling reagents, illustrating the advantages of using iodoacetamide for targeting cysteine residues.

Development of Multiplex Labeling Approaches Leveraging Orthogonal Reactivity of this compound

The distinct reactivity of the iodoacetamide and azide groups allows for orthogonal labeling strategies, enabling the introduction of multiple different labels onto a single protein or protein complex. For instance, a protein with an engineered cysteine and a genetically encoded unnatural amino acid bearing an alkyne group can be dually labeled. The cysteine residue can be selectively modified with this compound, and subsequently, a different azide-containing molecule can be attached to the alkyne-modified amino acid via CuAAC. This orthogonal approach allows for the creation of complex biomolecular constructs with multiple functionalities.

Furthermore, the azide group introduced by this compound is bioorthogonal, meaning it does not react with naturally occurring functional groups within the cellular environment. This allows for a two-step labeling procedure where the initial cysteine modification can be performed in a complex biological mixture, such as a cell lysate, followed by the specific attachment of a reporter molecule (e.g., a fluorophore or biotin) via click chemistry. nih.gov

Design and Application of Protein-Based Probes for Fundamental Functional Studies

The ability to site-specifically attach various functional molecules to proteins using this compound has facilitated the development of sophisticated protein-based probes. These probes are invaluable for investigating protein structure, dynamics, and interactions. For example, fluorescent dyes can be conjugated to specific sites on a protein to study conformational changes using techniques like Förster Resonance Energy Transfer (FRET). Similarly, attaching biotin (B1667282) allows for the affinity purification and identification of protein interaction partners. The iodoacetamide moiety is a broad-spectrum cysteine reactive probe that enables the covalent binding of an azide group to cysteine residues in proteins and peptides. nih.gov This azide can then be used as a handle for click chemistry to attach a fluorophore for in-gel fluorescence visualization or a biotin tag for mass spectrometry-based identification. nih.gov

Nucleic Acid Functionalization and Probe Development with this compound

While less common than protein modification, the functionalization of nucleic acids with specific probes is essential for studying their structure, function, and interactions. Thiol-modified oligonucleotides, which can be synthesized with a thiol group at a specific position, provide a handle for conjugation with thiol-reactive linkers like this compound.

Thiol-modified DNA and RNA can be created by incorporating a phosphorothioate (B77711) (PS) linkage, which replaces a non-bridging oxygen atom in the phosphate (B84403) backbone with a sulfur atom. nih.gov This modification introduces a nucleophilic site that can react with iodoacetamide-containing reagents. nih.gov The reaction conditions for labeling thiol-modified nucleic acids are similar to those for proteins, typically carried out at a slightly alkaline pH to ensure the deprotonation of the thiol group. idtdna.com

Once the nucleic acid is labeled with the azide-PEG linker, a variety of molecules, including fluorophores, quenchers, or other bioactive molecules, can be attached via click chemistry. This approach has been used to develop nucleic acid-based probes for applications such as fluorescence in situ hybridization (FISH), real-time PCR, and the study of nucleic acid-protein interactions. The use of click chemistry for nucleic acid labeling offers high efficiency and specificity, and the resulting triazole linkage is highly stable. atto-tec.com

| Modification Strategy | Reactive Handle | Linker Chemistry | Subsequent Conjugation |

| Thiol-modified oligonucleotide | Thiol group | Iodoacetamide | Click Chemistry (CuAAC, SPAAC) |

| Amino-modified oligonucleotide | Amine group | NHS Ester | Amide bond formation |

| Alkyne-modified oligonucleotide | Alkyne group | N/A | Click Chemistry (CuAAC, SPAAC) with azide-modified molecule |

Table 2: Strategies for Oligonucleotide Functionalization. This table compares different methods for introducing functional groups into nucleic acids for subsequent labeling.

Peptide Conjugation Methodologies Using this compound

Peptide-drug conjugates (PDCs) have emerged as a promising class of therapeutics that combine the targeting specificity of peptides with the potency of small-molecule drugs. bioglyco.com this compound is a valuable tool in the synthesis of PDCs, particularly for peptides containing a cysteine residue. The iodoacetamide group allows for the site-specific attachment of the linker to the peptide's cysteine, while the azide group provides a handle for conjugating the cytotoxic payload via click chemistry.

This strategy offers several advantages for PDC development. The site-specific conjugation ensures a homogeneous product with a defined drug-to-peptide ratio, which is crucial for consistent efficacy and safety. The PEG spacer can improve the pharmacokinetic properties of the peptide, such as increasing its solubility and circulation half-life. The versatility of click chemistry allows for the efficient conjugation of a wide range of drug molecules that have been functionalized with an alkyne group.

Applications in Glycobiology Research: Glycan Engineering and Imaging Tools

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. This compound and similar bifunctional linkers play a significant role in glycan engineering and the development of tools for glycobiology research.

One powerful technique is metabolic glycan labeling, where cells are fed with unnatural sugar precursors containing a bioorthogonal handle, such as an azide group. idtdna.com These azido-sugars are incorporated into the cellular glycan biosynthetic pathways and displayed on the cell surface as part of glycoproteins and glycolipids. idtdna.com While this method introduces the azide, a bifunctional linker like this compound can be used in a different context to create neoglycoproteins. nih.gov In this approach, a protein is first modified with the linker via its iodoacetamide group reacting with a cysteine residue. Subsequently, a glycan that has been functionalized with an alkyne can be attached to the azide-modified protein via click chemistry. nih.gov This allows for the creation of well-defined, synthetic glycoproteins with specific glycan structures at defined locations, which are invaluable for studying glycan-protein interactions and the biological roles of glycosylation. nih.gov

These engineered glycoproteins can be used as probes to study glycan-binding proteins (lectins), as tools for imaging glycan distribution, or to investigate the impact of specific glycosylation patterns on protein function. The combination of site-specific protein modification and bioorthogonal glycan conjugation provides a powerful platform for advancing our understanding of the complex world of glycobiology.

Reagent Design for Activity-Based Protein Profiling (ABPP) with this compound

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of proteins directly in native biological systems. nih.govfrontiersin.org The design of these probes is critical to their success. A typical ABPP probe consists of three essential components: a reactive group (or "warhead") that covalently modifies a target protein, a reporter tag for detection and enrichment, and a linker that connects the two. frontiersin.orgnih.gov this compound is a bifunctional reagent meticulously designed for a modular, two-step ABPP workflow, primarily aimed at profiling reactive cysteine residues within the proteome. vectorlabs.com

The design of this compound centers on separating the protein labeling event from the reporter tag conjugation, a strategy that circumvents issues associated with bulky probes, such as poor cell permeability or steric hindrance at the target site. mdpi.com This is achieved by incorporating a small, bioorthogonal azide group that serves as a handle for "click chemistry." mdpi.comnih.gov

The core structure of the reagent can be deconstructed into three key functional moieties, each with a specific role in the ABPP workflow.

| Component | Chemical Group | Function in ABPP |

| Reactive Group ("Warhead") | Iodoacetamide | Covalently modifies the thiol group of nucleophilic cysteine residues through an alkylation reaction. vectorlabs.com |

| Linker | Polyethylene (B3416737) Glycol (PEG6) | A six-unit polyethylene glycol chain that increases the aqueous solubility and biocompatibility of the reagent. |

| Reporter Handle | Azide | A small, bioorthogonal functional group that enables covalent attachment of a reporter molecule via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition ("click chemistry"). mdpi.comnih.gov |

The iodoacetamide group is a well-established electrophile for targeting cysteines, which are among the most nucleophilic amino acids and are frequently found in functionally significant protein sites, including enzyme active sites, allosteric binding pockets, and sites of post-translational modification. frontiersin.orgnih.gov The covalent and irreversible nature of the bond ensures a stable linkage between the probe and the target protein throughout subsequent biochemical procedures.

The strategic inclusion of the azide handle facilitates a highly efficient and specific two-step labeling process. nih.gov In the first step, the this compound reagent is introduced to a proteome (e.g., in cell lysates or live cells), where it labels accessible and reactive cysteine residues. mdpi.com In the second step, a reporter molecule containing a terminal alkyne—such as a fluorophore for in-gel visualization or a biotin tag for affinity purification and mass spectrometry-based identification—is "clicked" onto the azide-modified proteins. vectorlabs.comnih.gov This modular design offers significant advantages over traditional one-step probes where the reporter tag is pre-attached.

| Feature | One-Step ABPP Probe (e.g., Iodoacetamide-Biotin) | Two-Step "Click Chemistry" Probe (e.g., Iodoacetamide-PEG6-azide) |

| Probe Size | Larger, due to bulky reporter tag (e.g., biotin, fluorophore). | Smaller, improving cell permeability and reducing steric hindrance at the target site. mdpi.com |

| Cell Permeability | Often limited, restricting in vivo applications. | Generally enhanced, allowing for labeling in living cells and organisms. mdpi.com |

| Modularity | Inflexible; a new probe must be synthesized for each type of reporter tag. | Highly modular; a single labeling experiment allows for conjugation to various alkyne-reporters (e.g., biotin, fluorophores, isotopically-coded tags). mdpi.com |

| Workflow | Labeling and detection occur in a single step. | Labeling is performed first, followed by bioorthogonal conjugation to a reporter tag ex vivo. nih.gov |

This design is particularly well-suited for advanced quantitative chemoproteomic platforms like isotopic tandem orthogonal proteolysis–activity-based protein profiling (isoTOP-ABPP). nih.govnih.gov In a typical isoTOP-ABPP workflow using an analogous iodoacetamide-alkyne probe, two proteomes are labeled and then conjugated via click chemistry to isotopically "light" or "heavy" cleavable biotin tags. nih.gov The subsequent analysis by mass spectrometry allows for the precise relative quantification of cysteine reactivity between the two samples. nih.gov The this compound reagent is designed to be fully compatible with this approach, requiring only the use of an alkyne-functionalized isotopic tag to achieve the same quantitative profiling of thousands of cysteine residues simultaneously. nih.gov

Integration of Iodoacetamido Peg6 Azide in Materials Science and Polymer Chemistry Research

Engineering of Functional Polymeric Constructs through Iodoacetamido-PEG6-azide Crosslinking

The architecture of this compound lends itself to the synthesis of well-defined polymeric constructs. The ability to selectively react its two ends allows for its use as a crosslinking agent to bridge different polymer chains or as a linker to introduce specific functionalities onto a polymer backbone.

In the realm of polymer synthesis, heterobifunctional PEGs are instrumental in creating block copolymers. For instance, a polymer with a terminal thiol group can be reacted with the iodoacetamide (B48618) end of the linker. The resulting polymer now has a terminal azide (B81097) group, which can then be "clicked" onto another polymer chain possessing a terminal alkyne group. This sequential approach allows for the construction of complex architectures like ABC triblock copolymers. mcmaster.ca

The crosslinking capabilities of such linkers are crucial for modifying the properties of materials. For example, introducing this compound into a system of thiol-containing polymers can lead to the formation of a crosslinked network. The density of these crosslinks, which can be controlled by the concentration of the linker, will directly influence the mechanical properties of the resulting material, such as its elasticity and swelling behavior.

While direct studies detailing the crosslinking of large polymer systems with this compound are not extensively documented in publicly available research, the principles of its reactivity are well-established. The following table illustrates the potential impact of such a crosslinker on polymer properties based on analogous systems.

| Polymer System | Crosslinking Chemistry | Expected Change in Properties |

| Thiol-functionalized poly(acrylamide) | Iodoacetamide-thiol reaction | Increased hydrogel stiffness, decreased swelling ratio |

| Alkyne-terminated star PEG | Azide-alkyne click reaction | Formation of a stable, covalently crosslinked network |

| Cysteine-containing polypeptide | Iodoacetamide-thiol reaction | Site-specific crosslinking, formation of protein hydrogels |

This table is illustrative and based on the known reactivity of the functional groups of this compound.

Surface Functionalization Strategies for Biosensors and Advanced Biomaterials

The functionalization of surfaces is a critical step in the development of biosensors and advanced biomaterials. This compound offers a versatile tool for this purpose, enabling the stable and oriented immobilization of biomolecules.

A common strategy for modifying gold surfaces, which are frequently used in biosensors, involves the formation of self-assembled monolayers (SAMs). researchgate.net A thiol-containing molecule can be used to form a SAM on the gold surface, and if this molecule also contains a terminal alkyne, the azide end of this compound can be "clicked" onto it. This presents an iodoacetamide group on the surface, ready to react with a cysteine-containing biorecognition element, such as an antibody or enzyme. The PEG spacer in the linker helps to reduce non-specific binding of other molecules to the surface, which is a crucial factor in biosensor performance. biochempeg.comresearchgate.net

Click chemistry, particularly CuAAC, has been demonstrated to be a powerful strategy for the functionalization of electrode surfaces and nanomaterials for electrochemical biosensors due to its high yields and mild reaction conditions. mdpi.comnih.gov This allows for the covalent attachment of biomolecules without compromising their biological activity.

The following table summarizes potential surface functionalization strategies using this compound for biosensor development.

| Biosensor Platform | Surface Modification Strategy | Target Analyte (Example) |

| Surface Plasmon Resonance (SPR) | Gold surface functionalized with a thiol-alkyne SAM, followed by "clicking" of this compound and immobilization of a cysteine-tagged antibody. | Specific protein biomarker |

| Electrochemical Biosensor | Glassy carbon electrode modified with an azide-terminated layer, followed by reaction with an alkyne-PEG-iodoacetamide linker and subsequent attachment of a thiol-containing enzyme. | Glucose (via glucose oxidase) |

| Quartz Crystal Microbalance (QCM) | Gold-coated quartz crystal modified with a cysteine-containing peptide, followed by reaction with this compound to present azide groups for further functionalization. | DNA (via hybridization with an alkyne-modified probe) |

This table presents hypothetical but scientifically plausible applications based on established surface chemistry techniques.

Design of Hydrogel and Scaffold Systems via this compound Mediated Crosslinking Mechanisms

Hydrogels and scaffolds are three-dimensional polymeric networks that are widely used in tissue engineering and regenerative medicine to mimic the extracellular matrix and support cell growth. nih.gov The formation of these structures relies on the crosslinking of polymer chains. This compound is an ideal candidate for designing such systems due to its ability to participate in two distinct and bioorthogonal crosslinking reactions.

One of the most powerful methods for hydrogel formation is the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This reaction occurs between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a cytotoxic copper catalyst, making it suitable for encapsulating living cells. researchgate.net A hydrogel can be formed by mixing a polymer functionalized with strained alkynes with a polymer functionalized with azides. This compound can be used to introduce the azide functionality to a polymer backbone.

Furthermore, the iodoacetamide group can be used in a secondary crosslinking step. For example, a hydrogel could be initially formed via SPAAC, and then a cysteine-containing peptide or protein could be introduced and covalently linked to the hydrogel network via the reaction with any remaining iodoacetamide groups. This allows for the creation of hydrogels with tunable mechanical properties and the incorporation of bioactive signals.

Research on PEG hydrogels crosslinked via SPAAC has shown that the mechanical and rheological properties can be tuned by varying the molecular weight of the polymer and the number of crosslinking groups. acs.org These hydrogels have been shown to be non-cytotoxic and exhibit minimal protein adsorption. acs.orgnih.gov

The table below provides data from a study on PEG hydrogels formed via SPAAC, which is relevant to the azide functionality of this compound.

| PEG Precursor Molecular Weight (kDa) | Gelation Time (s) | Young's Modulus (kPa) | Swelling Ratio (mass-based) |

| 10 | 10-20 | 1-5 | 60-76 |

| 20 | 30-60 | 8-18 | 45-55 |

Data adapted from studies on SPAAC-crosslinked PEG hydrogels, illustrating the tunability of properties relevant to the application of this compound's azide functionality. acs.orgnih.gov

Analytical and Characterization Methodologies for Iodoacetamido Peg6 Azide Conjugates

Spectroscopic Analysis of Labeled Biomolecules and Polymeric Assemblies

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : ¹H NMR is a powerful tool for confirming the covalent attachment of the linker and quantifying the degree of functionalization, particularly for polymeric assemblies. However, direct quantification of azide (B81097) incorporation can be challenging because the proton signals of the methylene (B1212753) group adjacent to the azide (–CH₂–N₃) are often obscured by the large signals from the polyethylene (B3416737) glycol (PEG) backbone. nih.gov A common and effective strategy to overcome this is to perform a subsequent copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click") reaction. This reaction converts the azide to a triazole, which introduces new, distinct proton signals in a clear region of the spectrum (typically δ 7.5-8.5 ppm), allowing for straightforward integration and quantification of the end-group functionalization. nih.govresearchgate.net

Infrared (IR) Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy is particularly useful for monitoring the azide functional group. The azide group exhibits a characteristic, sharp vibrational stretching band around 2100 cm⁻¹. researchgate.net The presence of this peak in the spectrum of the conjugate confirms the successful incorporation of the Iodoacetamido-PEG6-azide linker. Conversely, the disappearance of this peak after a subsequent click chemistry reaction provides strong evidence of a successful and complete triazole formation. researchgate.net

UV-Visible and Circular Dichroism (CD) Spectroscopy : UV-Visible spectroscopy is primarily used to determine the concentration of a protein conjugate and can be used to estimate the average number of linkers or drug molecules attached, provided the attached molecule has a unique chromophore. nih.gov For biomolecules like proteins, maintaining structural integrity after conjugation is paramount. Far-UV circular dichroism (CD) is employed to assess the secondary structure (e.g., alpha-helices and beta-sheets) of the protein. nih.gov A comparison of the CD spectra before and after conjugation with this compound can reveal if the labeling process has induced any significant conformational changes. nih.gov

| Technique | Primary Application | Key Observable Feature / Finding | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | Confirmation and quantification of azide functionalization | Appearance of new triazole proton signals (δ ~7.5-8.5 ppm) after a click reaction, which are easier to quantify than the signals next to the initial azide group. | nih.gov |

| FT-IR Spectroscopy | Confirmation of azide group presence/reaction | Characteristic azide (N₃) stretching peak around 2100 cm⁻¹. Disappearance of this peak indicates successful conversion in a subsequent reaction. | researchgate.net |

| Far-UV Circular Dichroism | Assessment of protein secondary structure | Comparison of spectra pre- and post-conjugation to detect significant changes in alpha-helix or beta-sheet content. | nih.gov |

Mass Spectrometry-Based Characterization of Novel Bioconjugates

Mass spectrometry (MS) is an indispensable tool for the precise characterization of bioconjugates, providing accurate mass measurements that confirm conjugation and identify the degree of labeling.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) : Both ESI-MS and MALDI-TOF-MS are widely used to determine the molecular weight of intact bioconjugates. enovatia.com The reaction of the iodoacetamide (B48618) group with a cysteine residue results in the covalent addition of a carbamidomethyl group, which corresponds to a mass increase of 57.07 Da. thermofisher.com Therefore, the conjugation of a biomolecule with one molecule of this compound (MW = 518.4 Da) to a cysteine residue will result in a total mass shift equal to the mass of the linker minus the mass of the leaving group (iodine). The observed mass in the spectrum can confirm the number of linkers attached to the biomolecule.

LC-MS for Peptide Mapping : For protein conjugates, identifying the specific site(s) of modification is crucial. This is typically achieved by liquid chromatography-mass spectrometry (LC-MS) based peptide mapping. enovatia.com The conjugated protein is enzymatically digested (e.g., with trypsin), and the resulting peptide fragments are separated by HPLC and analyzed by MS/MS. By comparing the peptide maps of the unmodified and modified protein, peptides showing a mass increase corresponding to the linker can be identified, and subsequent MS/MS fragmentation analysis can pinpoint the exact cysteine residue that was modified. enovatia.com

Considerations for Azide-Containing Polymers : When analyzing azide-functionalized molecules like this compound conjugates by MALDI-TOF, it is important to be aware of potential fragmentation. Azide groups can undergo in-source or post-source decay, leading to the neutral loss of a nitrogen molecule (N₂), which corresponds to a mass loss of 28 Da. nih.govacs.org This can result in the appearance of an additional series of peaks in the mass spectrum, which must be correctly interpreted to avoid mischaracterization of the sample. nih.gov

| Technique | Purpose | Expected Mass Shift / Observation | Reference |

|---|---|---|---|

| ESI-MS / MALDI-TOF | Determine molecular weight of intact conjugate | Mass increase corresponding to the addition of the this compound linker per modification site. | enovatia.com |

| LC-MS/MS Peptide Mapping | Identify specific conjugation sites on proteins | Identification of peptide fragments with a mass shift corresponding to the linker covalently attached to a specific cysteine residue. | enovatia.com |

| MALDI-TOF (Specific consideration) | Analysis of azide-containing molecules | Potential observation of a secondary peak series corresponding to a 28 Da loss (N₂) due to azide fragmentation. | nih.govacs.org |

Chromatographic Techniques for Conjugate Homogeneity and Purity Assessment

Following the conjugation reaction, the resulting product is typically a heterogeneous mixture containing the desired conjugate, unreacted biomolecule, excess linker, and potentially species with varying degrees of labeling. Chromatographic techniques are essential for both the purification of the conjugate and the assessment of its purity and homogeneity. mdpi.com

Size-Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic radius. The addition of the PEG6 linker increases the size of the biomolecule, causing the conjugate to elute earlier than the smaller, unmodified biomolecule. springernature.comnih.gov This makes SEC a highly effective method for removing unreacted protein and low-molecular-weight reagents like excess this compound from the reaction mixture.

Ion-Exchange Chromatography (IEX) : IEX separates molecules based on differences in their net surface charge. The covalent attachment of the neutral, hydrophilic PEG chain can shield charged residues on the surface of a protein, altering its interaction with the IEX stationary phase. nih.gov This change in elution behavior can be exploited to separate proteins with different numbers of attached PEG linkers (e.g., mono-conjugated vs. di-conjugated species) and, in some high-resolution cases, even positional isomers. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC separates molecules based on their hydrophobicity. It is a powerful analytical tool for assessing the purity of the final conjugate. For protein conjugates, RP-HPLC is often used at the peptide level as part of the LC-MS peptide mapping workflow to identify specific modification sites. It can also be used to separate positional isomers of the conjugate, which may exhibit slight differences in hydrophobicity. Because the PEG component of the linker lacks a strong UV chromophore, detection may require coupling the HPLC system to an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

| Technique | Separation Principle | Primary Use in Conjugate Analysis | Reference |

|---|---|---|---|

| Size-Exclusion Chromatography (SEC) | Hydrodynamic size | Removal of unreacted biomolecule and excess linker; assessment of aggregation. | nih.gov |

| Ion-Exchange Chromatography (IEX) | Net surface charge | Separation of species with different degrees of PEGylation and positional isomers. | nih.gov |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity assessment of the final conjugate and separation of positional isomers. Used in LC-MS for peptide mapping. |

Emerging Research Directions and Future Perspectives for Iodoacetamido Peg6 Azide Applications

Innovations in Bioconjugation Reaction Development Utilizing the Compound

The unique molecular structure of Iodoacetamido-PEG6-azide, featuring two distinct reactive moieties, enables sequential or one-pot conjugation strategies that are central to creating complex biomolecular architectures. The iodoacetamide (B48618) group reacts with free thiols via an SN2 nucleophilic substitution, forming a stable thioether bond. nih.gov The azide (B81097) group, on the other hand, is a key component for a variety of highly efficient and specific click chemistry reactions. wuxiapptec.com

Innovations in this area are moving beyond the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While CuAAC is highly robust, concerns about copper's cytotoxicity in vivo have spurred the development of copper-free alternatives. scispace.com Strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes like DBCO or BCN, is a significant advancement that allows for rapid conjugation under physiological conditions without the need for a cytotoxic catalyst. researchgate.netacs.org This is particularly valuable for in vivo applications and the modification of delicate biomolecules.

Furthermore, research is expanding into other novel click-based techniques that can utilize the azide functionality. These emerging methods offer alternative reaction kinetics and orthogonality, broadening the scope of possible bioconjugations.

Table 1: Comparison of Azide-Based Bioconjugation Reactions

| Reaction Type | Catalyst/Promoter | Key Features | Primary Application Area |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) source | High efficiency, robust, forms stable triazole ring. | In vitro conjugation, material science. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, bioorthogonal, fast kinetics. | In vivo labeling, live-cell imaging. |

| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine/Trans-cyclooctene | Extremely fast kinetics, bioorthogonal. | Radiolabeling, real-time imaging. |

| Staudinger Ligation | Phosphine (B1218219) reagent | Bioorthogonal, forms an amide bond. | Peptide and protein modification. |

These innovative reactions allow researchers to construct precisely defined antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where the stoichiometry and site of conjugation are critical for efficacy. researchgate.net The ability to first attach the linker to a protein via a cysteine residue and then "click" a payload, imaging agent, or another biomolecule onto the azide terminus provides a modular and powerful approach to modern bioconjugation.

Integration of this compound into High-Throughput Screening Methodologies

The properties of this compound make it highly suitable for high-throughput screening (HTS) platforms, which are essential for modern drug discovery. nih.gov The reliability and specificity of both the thiol and azide reactions allow for the rapid generation and screening of large chemical libraries.

One key application is in activity-based protein profiling (ABPP), a chemical proteomics strategy used to identify and characterize enzyme function directly in complex biological systems. In a typical isoTOP-ABPP workflow, an iodoacetamide-alkyne probe is used to covalently label active cysteine residues in a proteome. researchgate.net this compound can be readily adapted for similar HTS-compatible workflows. For instance, it can be used to capture cysteine-containing proteins, which are then tagged with a reporter molecule via the azide handle for subsequent identification and quantification by mass spectrometry. nih.gov

Moreover, the azide functionality is central to in situ click chemistry screening. acs.org In this approach, libraries of azide- and alkyne-containing fragments are screened simultaneously against a biological target. A molecule like this compound could be pre-conjugated to a protein of interest, which is then used as a scaffold to screen a library of alkyne-containing fragments. Only fragments that bind in proximity to the azide will react efficiently, allowing for the rapid discovery of potent and selective binders. The robustness of the click reaction means that it can often be performed in complex biological media without extensive purification of the reaction products. acs.org

Table 2: High-Throughput Methodologies and the Role of this compound

| Methodology | Description | Role of this compound |

|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to label active enzyme families within a proteome. | The iodoacetamide end covalently labels active cysteines; the azide end allows for "clicking" on reporter tags for analysis. |

| In Situ Click Chemistry Screening | Assembles inhibitors directly on the target protein from a library of reactive fragments. | Can be pre-attached to a protein to serve as an anchor for screening alkyne-fragment libraries. |

| High-Throughput Library Synthesis | Rapid, parallel synthesis of compound libraries for screening. | The azide group serves as a reliable handle for the modular "click" assembly of diverse molecular entities. |

The integration of such linkers into automated, nanoscale synthesis and screening platforms accelerates the discovery of new protein modifiers and therapeutic leads. nih.gov

Theoretical and Computational Approaches to Optimizing Linker Design and Reactivity Profiles

To move beyond trial-and-error, researchers are increasingly turning to theoretical and computational methods to predict and optimize the behavior of bifunctional linkers like this compound. These approaches provide atomic-level insights into the linker's conformation, flexibility, and chemical reactivity.

Molecular Dynamics (MD) Simulations: MD simulations are powerful tools for studying the conformational dynamics of PEGylated biomolecules. nih.govnih.gov For this compound, simulations can predict how the PEG6 chain behaves once conjugated to a protein. Key questions that can be addressed include:

Conformational Ensemble: Does the PEG chain fold back onto the protein surface or extend into the solvent? This can influence steric hindrance and the accessibility of the azide group for subsequent reactions. nih.gov

Linker Flexibility: MD simulations can quantify the effective distance and range of motion between the iodoacetamide and azide ends, providing a more accurate "molecular ruler" than simple extended-chain models. nih.gov

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), are used to model chemical reactions and predict their kinetics and mechanisms. For this compound, QM can be applied to:

Optimize Reactivity: By calculating the energy barriers of the SN2 reaction between iodoacetamide and a cysteine thiol, researchers can understand how the local electronic environment influences reaction rates. wuxiapptec.com

Analyze Cycloaddition Mechanisms: DFT studies have been used extensively to elucidate the mechanisms of both copper-catalyzed and strain-promoted azide-alkyne cycloadditions. nih.govrsc.org This knowledge can guide the design of new catalysts or more reactive strained alkynes, thereby improving the efficiency of the "click" step.

Q & A

Q. What is the primary application of Iodoacetamido-PEG6-azide in bioconjugation chemistry, and how does its structure enable this role?

this compound is a heterobifunctional crosslinker used to conjugate thiol-containing biomolecules (e.g., cysteine residues in proteins) via its iodoacetamide group, while the azide enables subsequent "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) . The PEG6 spacer enhances solubility and reduces steric hindrance. Methodologically, researchers should confirm thiol reactivity using Ellman’s assay and validate azide functionality via IR spectroscopy (2,100 cm⁻¹ peak) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for specific handling guidelines. Key precautions include:

- Using nitrile gloves and eye protection to avoid skin/eye contact.

- Working in a fume hood due to potential respiratory irritation.

- Storing desiccated at -20°C to prevent azide degradation. Emergency protocols (e.g., spill management) should align with institutional chemical hygiene plans .

Q. How can researchers verify the successful conjugation of this compound to a target protein?

Use a combination of:

- SDS-PAGE : Observe a molecular weight shift corresponding to PEG6-azide (~452 Da).

- Mass spectrometry : Confirm adduct formation (e.g., MALDI-TOF for intact protein analysis).

- Fluorescent labeling : Post-CuAAC with alkyne-functionalized dyes (e.g., TAMRA-alkyne) to validate azide availability .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize conjugation efficiency of this compound in CuAAC reactions under varying pH?

- pH Optimization : Conduct reactions in buffered solutions (pH 6.5–8.5) to balance thiol reactivity (favored at pH 7.0–8.0) and copper catalyst stability. Use phosphate or HEPES buffers.

- Catalyst Screening : Compare Cu(I) sources (e.g., CuSO₄/ascorbate vs. THPTA-Cu(I)) to minimize protein oxidation .

- Kinetic Analysis : Monitor reaction progress via HPLC or fluorescence quenching assays to determine optimal time (typically 1–4 hours at 25°C) .

Q. What experimental strategies address contradictions in reported reaction yields when using this compound with cysteine-rich proteins?

- Thiol Blocking : Pre-treat proteins with iodoacetamide to cap free thiols, ensuring site-specific conjugation.

- Redox Buffer Systems : Include reducing agents (e.g., TCEP) to prevent disulfide formation, but verify compatibility with CuAAC catalysts.

- Statistical Validation : Replicate experiments under controlled conditions (n ≥ 3) and apply ANOVA to assess yield variability .

Q. How can researchers mitigate nonspecific binding of this compound in cellular labeling experiments?

- Control Experiments : Use azide-free analogs to distinguish specific vs. nonspecific interactions.

- Quencher Addition : Introduce competing thiols (e.g., β-mercaptoethanol) post-conjugation to block unreacted iodoacetamide groups.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to validate specificity .

Q. What analytical approaches resolve discrepancies in mass spectrometry data after conjugating this compound to small-molecule therapeutics?

- High-Resolution MS : Use Orbitrap or Q-TOF instruments to distinguish PEG6-adduct peaks from background noise.

- Isotopic Labeling : Employ deuterated analogs to track conjugation sites.

- Cross-Validation : Compare results with orthogonal techniques like NMR (e.g., ¹H-NMR for PEG spacer confirmation) .

Methodological Best Practices

Q. How should researchers document experiments involving this compound to ensure reproducibility?

- Detailed Protocols : Specify buffer composition, molar ratios (e.g., 1:3 protein:crosslinker), and reaction times.

- Data Logging : Record raw spectra/chromatograms and statistical analyses (e.g., standard deviations for yield calculations).

- Negative Controls : Include unconjugated samples and catalyst-free reactions .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound-based drug delivery studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.